3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile
Description
3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile is a nitrile derivative featuring a substituted phenyl group at the β-position of the propanenitrile backbone. Its structure includes a 3-chloro-5-methylphenyl substituent and an amino group on the central carbon of the propylene chain. The compound’s nitrile group may enhance stability or serve as a synthetic handle for further derivatization.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-amino-3-(3-chloro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3 |
InChI Key |
HCZQJCZSQSSAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile typically involves the reaction of 3-chloro-5-methylbenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine intermediate, which is then reduced to form the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chloro-substituted phenyl ring can also participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile with two analogs: Cyanazine (a triazine-containing propanenitrile) and 3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile (a pyridinyl-hydrazino acrylonitrile derivative). Key distinctions arise in substituents, regulatory status, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on structural analysis; †Assumes C₆H₃Cl(CH₃)-CH(NH₂)-CN; ‡Assumes pyridine (C₅H₃ClF₃N) + acrylonitrile-hydrazine backbone.
Structural Differences
- Backbone Variation: The target compound and Cyanazine share a propanenitrile core, but Cyanazine incorporates a triazine ring linked via an amino group , whereas the pyridinyl analog replaces the phenyl group with a heteroaromatic ring and hydrazino functionality .
Toxicity and Regulatory Profiles
- Cyanazine: Banned in agriculture due to high toxicity to humans and ecosystems, as noted in the Rotterdam Convention .
- Target Compound: No regulatory restrictions are documented, though its structural similarity to Cyanazine warrants caution in handling.
- Pyridinyl Analog: Limited data exist, but the trifluoromethyl group may confer metabolic stability, a common feature in modern pesticides .
Research Findings and Implications
- Cyanazine’s Legacy : Its ban underscores the importance of substituent choice in nitrile-based agrochemicals; bulkier aromatic groups (e.g., triazines) may pose higher ecological risks .
- Emerging Analogs : Pyridinyl and trifluoromethyl motifs in newer compounds (e.g., the acrylonitrile derivative) reflect industry shifts toward targeted bioactivity and reduced environmental half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
